4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are characterized by a benzene ring fused to a thiazole ring, which imparts significant biological activity. This specific compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
The compound is referenced in multiple chemical databases and literature, indicating its relevance in ongoing research. It is cataloged under various identifiers, including its unique InChI key and CAS number, which facilitate its identification in scientific studies.
4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be classified as:
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be achieved through several synthetic routes. A common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring.
The molecular structure of 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be represented as follows:
4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is capable of undergoing various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of solvents that can stabilize intermediates formed during the reaction process.
The mechanism of action for 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with biological targets:
Research indicates that this compound shows promise in inhibiting growth factors related to tuberculosis and other pathogenic bacteria.
4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several applications in scientific research:
This compound exemplifies the utility of benzothiazole derivatives in medicinal chemistry and underscores the importance of continued research into their biological activities and potential therapeutic applications.
Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in bioactive natural products. Early applications focused on industrial uses like vulcanization accelerators and dyes (e.g., thioflavin) [4] [9]. The 1950s marked its emergence in therapeutics with 2-aminobenzothiazole derivatives developed as central muscle relaxants [9]. A significant breakthrough came with the discovery of riluzole (6-trifluoromethoxy-2-benzothiazolamine), approved for amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects via glutamate neurotransmission inhibition [4] [9]. Subsequent research expanded benzothiazole’s applications to oncology, with 2-arylbenzothiazoles like CJM126 demonstrating potent antitumor activity against breast, ovarian, and colon cancer cell lines by targeting tyrosine kinases and VEGFR-2 [8] [9]. The scaffold’s adaptability arises from its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions within enzyme active sites, making it indispensable for drug design [4] [9].
Table 1: Evolution of Benzothiazole-Based Therapeutics
Era | Compound Class | Therapeutic Application | Key Example |
---|---|---|---|
1950s | 2-Aminobenzothiazoles | Muscle relaxants | Early clinical candidates |
1990s | Trifluoromethoxy derivatives | Neurodegenerative disorders | Riluzole (ALS) |
2000s–Present | 2-Arylbenzothiazoles | Oncology & enzyme inhibition | CJM126 (anticancer) |
Fluorine incorporation into aromatic systems is a strategic tactic in modern drug design, enhancing bioavailability, metabolic stability, and target affinity. The 4-fluorophenyl moiety—a key component in the subject compound—exerts multifaceted effects:
Pain and inflammation involve interconnected pathways regulated by lipid mediators. Fatty acid amide hydrolase (FAAH) degrades endocannabinoids like anandamide (AEA), while soluble epoxide hydrolase (sEH) inactivates anti-inflammatory epoxyeicosatrienoic acids (EETs) [1] [3]. Selective inhibition of either enzyme shows efficacy in rodent pain models, but clinical translation has been challenging due to compensatory mechanisms. Dual inhibitors address this via:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3